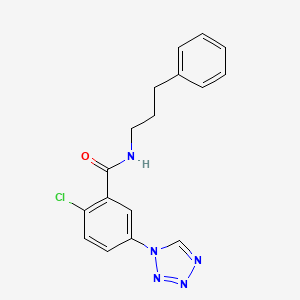![molecular formula C18H14OTe B12616461 2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one CAS No. 920969-19-3](/img/structure/B12616461.png)
2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one is an organotellurium compound characterized by the presence of a tellurium atom bonded to a naphthalene ring and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one typically involves the reaction of 1-naphthylmagnesium bromide with tellurium tetrachloride, followed by the addition of benzoyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
化学反応の分析
Types of Reactions
2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tellurium atom can be substituted with other groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds or tellurium-free products.
Substitution: Various substituted tellurium compounds depending on the reagents used.
科学的研究の応用
2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biological molecules, leading to changes in their structure and function. This compound can also generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress in cells .
類似化合物との比較
Similar Compounds
- 2-(dibromo(naphthalen-1-yl)-4-tellanyl)-1-phenylethan-1-one
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to similar compounds. The tellurium atom enhances the compound’s reactivity and potential biological activities, making it a valuable reagent in organic synthesis and a promising candidate for drug development .
特性
CAS番号 |
920969-19-3 |
|---|---|
分子式 |
C18H14OTe |
分子量 |
373.9 g/mol |
IUPAC名 |
2-naphthalen-1-yltellanyl-1-phenylethanone |
InChI |
InChI=1S/C18H14OTe/c19-17(15-8-2-1-3-9-15)13-20-18-12-6-10-14-7-4-5-11-16(14)18/h1-12H,13H2 |
InChIキー |
BQRTYTAWKNZRGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C[Te]C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal](/img/structure/B12616383.png)
methanone](/img/structure/B12616386.png)



![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12616407.png)
![6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane](/img/structure/B12616415.png)
![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)
![N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine](/img/structure/B12616443.png)
![1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B12616449.png)

